![molecular formula C24H29F2N5O2 B2424271 N1-(3,4-difluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 921925-12-4](/img/structure/B2424271.png)
N1-(3,4-difluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
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Description
N1-(3,4-difluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C24H29F2N5O2 and its molecular weight is 457.526. The purity is usually 95%.
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Scientific Research Applications
Bio-immunological and Cytotoxicity Studies
Compounds related to oxalamides and piperazines have been explored for their cytotoxicity and potential biomedical applications. For instance, studies on poly(2-oxazolines) with varying alkyl chain lengths, including aryl moieties, have demonstrated low cytotoxicity, supporting their use in biomedical applications. These polymers have been tested for cell cytotoxicity using in vitro assays and have shown promise due to their non-cytotoxic properties, making them suitable for drug delivery and immunobiology applications (Kronek et al., 2011).
Pharmacological Properties
Piperazine derivatives, akin to the structural motif in the queried compound, have been extensively studied for their pharmacological properties. Research has been conducted on various piperazine compounds for their antibacterial activities and pharmacological profiles. For example, temafloxacin hydrochloride, a potent antibacterial agent, has been examined for its enantiomers' pharmacological properties, showcasing the broad relevance of piperazine derivatives in antimicrobial therapy (Chu et al., 1991).
Neurological Applications
Compounds featuring piperazine and oxalamide functionalities have also found applications in neurological research. For instance, selective orexin-1 receptor antagonists have been identified to attenuate stress-induced hyperarousal without inducing hypnotic effects, suggesting potential therapeutic applications in managing stress or hyperarousal states (Bonaventure et al., 2015).
Catalytic and Chemical Synthesis
In the realm of chemical synthesis, derivatives of piperazine and oxalamide have been utilized as ligands for catalytic reactions, contributing to the development of new synthetic methodologies. For example, less symmetrical dicopper(II) complexes, incorporating thioether groups alongside piperazine units, have been studied as catechol oxidase models, enhancing our understanding of enzyme mimetics and their catalytic activities (Merkel et al., 2005).
properties
IUPAC Name |
N'-(3,4-difluorophenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29F2N5O2/c1-29-9-11-31(12-10-29)22(16-3-6-21-17(13-16)7-8-30(21)2)15-27-23(32)24(33)28-18-4-5-19(25)20(26)14-18/h3-6,13-14,22H,7-12,15H2,1-2H3,(H,27,32)(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDDXZPFAWZADH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)F)C3=CC4=C(C=C3)N(CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29F2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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